N-(4-fluorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC11283874
Molecular Formula: C18H19FN6O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19FN6O |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H19FN6O/c19-15-5-3-13(4-6-15)10-20-18(26)14-2-1-9-24(11-14)17-8-7-16-22-21-12-25(16)23-17/h3-8,12,14H,1-2,9-11H2,(H,20,26) |
| Standard InChI Key | VZKXOYQKXNJCJD-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |
| Canonical SMILES | C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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Piperidine-3-carboxamide backbone: Provides conformational flexibility and hydrogen-bonding capacity through the carboxamide group.
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Triazolo[4,3-b]pyridazine moiety: A nitrogen-rich bicyclic system contributing to π-π stacking interactions and kinase binding affinity.
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4-Fluorobenzyl substituent: Enhances lipophilicity and target selectivity through halogen bonding .
Physicochemical Profile
Key molecular properties are summarized below:
This balance of polarity (LogP ≈ 2.1 predicted) and molecular weight positions the compound within drug-like chemical space, adhering to Lipinski’s rule of five.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically employs a convergent strategy:
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Piperidine ring formation: Cyclization of appropriate diamines or reductive amination of ketones.
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Triazolopyridazine construction: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.
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Carboxamide coupling: Reaction of the piperidine intermediate with 4-fluorobenzylamine using coupling agents like HATU or EDCI.
Critical reaction parameters include:
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Buchwald-Hartwig amination for C-N bond formation (Pd(OAc)₂/Xantphos catalyst system)
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Microwave-assisted synthesis to accelerate heterocycle formation
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Final purification via reverse-phase HPLC (>95% purity)
Chemical Modifications
The compound demonstrates reactivity at multiple sites:
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Carboxamide hydrolysis: Under strong acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) conditions yields the corresponding carboxylic acid.
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Triazole ring alkylation: Reacts with alkyl halides at the N2 position in DMF with K₂CO₃.
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Fluorobenzyl substituent functionalization: Undergoes Suzuki-Miyaura coupling at the para position (relative to fluorine) using Pd(PPh₃)₄.
Biological Activity and Mechanism of Action
Target Engagement
While direct target validation studies are ongoing, structural analogs exhibit:
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Bromodomain inhibition: IC₅₀ values of 0.5-2 μM against BRD4 BD1 through competitive acetyl-lysine displacement .
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Kinase modulation: Selective inhibition of ALK5 (TGF-β receptor I kinase) with IC₅₀ = 13 nM in biochemical assays .
The triazolopyridazine moiety is critical for these interactions, forming:
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Hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4)
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Cation-π interactions with lysine acetylation sites
Cellular Effects
Preliminary data from analogous compounds show:
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Antiproliferative activity: GI₅₀ = 1.2 μM in 4T1 murine breast cancer cells
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Epigenetic modulation: 80% reduction in c-MYC expression at 5 μM in leukemia models
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Anti-fibrotic effects: 60% inhibition of collagen deposition in TGF-β-stimulated fibroblasts .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifications to the parent structure significantly impact pharmacological properties:
The 4-fluorobenzyl substituent in this compound optimizes:
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